Cas no 1955-75-5 (pyrido3,2-dpyrimidine-2,4-diamine)
pyrido3,2-dpyrimidine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
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- Pyrido[3,2-d]pyrimidine-2,4-diamine
- pyrido3,2-dpyrimidine-2,4-diamine
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- MDL: MFCD20697265
- Inchi: 1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12)
- InChI Key: CMMSUVYMWKBPQK-UHFFFAOYSA-N
- SMILES: C1(N)=NC(N)=C2N=CC=CC2=N1
pyrido3,2-dpyrimidine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3000762-1g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95% | 1g |
$857.0 | 2023-09-06 | |
| Enamine | EN300-3000762-5g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95% | 5g |
$2485.0 | 2023-09-06 | |
| Enamine | EN300-3000762-10g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95% | 10g |
$3683.0 | 2023-09-06 | |
| Enamine | EN300-3000762-0.05g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 0.05g |
$200.0 | 2025-03-19 | |
| Enamine | EN300-3000762-0.1g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 0.1g |
$298.0 | 2025-03-19 | |
| Enamine | EN300-3000762-0.25g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 0.25g |
$425.0 | 2025-03-19 | |
| Enamine | EN300-3000762-0.5g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 0.5g |
$668.0 | 2025-03-19 | |
| Enamine | EN300-3000762-1.0g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
| Enamine | EN300-3000762-2.5g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
| Enamine | EN300-3000762-5.0g |
pyrido[3,2-d]pyrimidine-2,4-diamine |
1955-75-5 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 |
pyrido3,2-dpyrimidine-2,4-diamine Related Literature
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on pyrido3,2-dpyrimidine-2,4-diamine
Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS No. 1955-75-5): A Key Intermediate in Modern Pharmaceutical Research
Pyrido[3,2-d]pyrimidine-2,4-diamine, identified by its unique chemical identifier CAS No. 1955-75-5, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and its potential applications in the development of novel therapeutic agents. The compound's pyrido[3,2-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring linked to a pyrimidine ring, which serves as a privileged scaffold in medicinal chemistry. The presence of two amine functional groups at the 2 and 4 positions further enhances its reactivity, making it a valuable intermediate for synthesizing biologically active molecules.
The structural motif of Pyrido[3,2-d]pyrimidine-2,4-diamine has been extensively explored in recent years for its pharmacological properties. Researchers have leveraged this scaffold to develop compounds with potential applications across various therapeutic areas, including oncology, immunology, and neurology. The inherent electron-rich nature of the pyrido[3,2-d]pyrimidine system allows for the facile introduction of additional functional groups, enabling the creation of highly customized molecules with tailored biological activities.
In the context of oncology research, Pyrido[3,2-d]pyrimidine derivatives have shown promise as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain analogs of this compound can selectively target tyrosine kinases and other signaling molecules that are aberrantly activated in tumor cells. These findings have spurred interest in further optimizing the scaffold to enhance potency and selectivity while minimizing off-target effects. The diamine functionality at the 2 and 4 positions provides multiple sites for chemical modification, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives.
Beyond oncology, Pyrido[3,2-d]pyrimidine-based compounds have also been investigated for their immunomodulatory effects. Some derivatives have exhibited inhibitory activity against Janus kinases (JAKs), which play a crucial role in regulating immune cell signaling pathways. By modulating JAK activity, these compounds may offer therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation. Additionally, the pyrido[3,2-d]pyrimidine core has been explored in the development of drugs targeting central nervous system disorders. Preliminary studies suggest that certain analogs can interact with neurotransmitter receptors and ion channels, potentially leading to novel treatments for neurological conditions such as epilepsy and neurodegenerative diseases.
The synthesis of Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS No. 1955-75-5) involves multi-step organic transformations that highlight the compound's synthetic accessibility. While traditional synthetic routes may require careful optimization to ensure high yield and purity, advances in catalytic methods and flow chemistry have made it feasible to produce this intermediate on scales suitable for both academic research and industrial applications. The ability to efficiently synthesize this compound underscores its importance as a building block for more complex pharmaceutical molecules.
In recent years, computational methods have played an increasingly significant role in the design and optimization of Pyrido[3,2-d]pyrimidine derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins and identify structural features that enhance binding affinity. Additionally, virtual screening algorithms enable the rapid evaluation of large libraries of analogs, accelerating the discovery process. These computational tools complement traditional experimental approaches by providing insights into structure-activity relationships and guiding the synthesis of lead compounds with improved pharmacological profiles.
The growing interest in Pyrido[3,2-d]pyrimidine-based drugs has also spurred innovation in drug delivery systems. Researchers are exploring various formulations to enhance the bioavailability and targeted delivery of these compounds. For example, nanotechnology-based delivery systems have been investigated for their potential to improve cellular uptake and reduce systemic toxicity. Similarly, prodrug strategies have been employed to mask polar functional groups and facilitate absorption across biological barriers.
As research continues to uncover new therapeutic applications for Pyrido[3,2-d]pyrimidine derivatives, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships facilitate knowledge sharing and resource allocation, ultimately accelerating the translation of laboratory discoveries into clinical candidates. The collaborative spirit within the pharmaceutical industry is essential for overcoming challenges associated with drug development and bringing innovative therapies to patients who need them most.
In conclusion, Pyrido[3,2-d]pyrimidine-2,4-diamine (CAS No. 1955-75-5) stands as a cornerstone intermediate in modern pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel therapeutic agents with applications across multiple disease areas. With ongoing advancements in synthetic methodologies、computational chemistry、and drug delivery systems,the future looks promising for Pyrido[3,d]-based drugs that address unmet medical needs.
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